molecular formula C18H22N2O4S B6915888 5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide

5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide

Cat. No.: B6915888
M. Wt: 362.4 g/mol
InChI Key: DTQLMOZLXHCYKW-UHFFFAOYSA-N
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Description

5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a methanesulfonamidomethyl group and a phenylcyclobutylmethyl group

Preparation Methods

The synthesis of 5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The reaction conditions typically involve the use of trifluoroacetic acid as a catalyst under microwave irradiation to achieve high yields of the furan derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common reagents for oxidation include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reagents such as lithium aluminum hydride.

    Substitution: The methanesulfonamidomethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group. Typical reagents include alkyl halides and strong bases.

    Amination: The compound can be aminated to introduce amino groups, using reagents like ammonia or amines under catalytic conditions.

Scientific Research Applications

5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and the sulfonamide group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other furan derivatives.

Properties

IUPAC Name

5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-25(22,23)20-12-15-8-9-16(24-15)17(21)19-13-18(10-5-11-18)14-6-3-2-4-7-14/h2-4,6-9,20H,5,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQLMOZLXHCYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(O1)C(=O)NCC2(CCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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